Biotinyl-5'-AMP

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

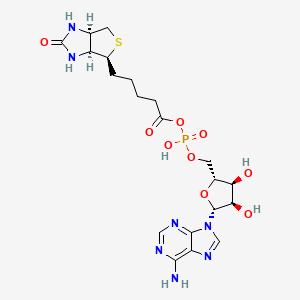

Biotinyl-5'-AMP is a purine ribonucleoside 5'-monophosphate. It has a role as a human metabolite and a mouse metabolite. It derives from an adenosine 5'-monophosphate and a biotin. It is a conjugate acid of a this compound(1-).

Wissenschaftliche Forschungsanwendungen

Structural Biology

Biotinyl-5'-AMP is crucial in studying biotin protein ligases (BPLs), which are enzymes that catalyze the attachment of biotin to target proteins. For instance, high-resolution crystal structures of BPL from Mycobacterium tuberculosis in both apo and this compound-bound forms have been elucidated. These studies reveal conformational changes upon binding, providing insights into enzyme activity and substrate specificity .

Case Study: Biotin Protein Ligase from Mycobacterium tuberculosis

| Parameter | Apo BPL Structure | This compound Bound Structure |

|---|---|---|

| Resolution | 1.8 Å | 1.7 Å |

| Key Findings | Initial conformation | Induced folding near active site |

| Conformational Change Observed | No | Yes |

Gene Regulation

This compound acts as a corepressor in the regulation of biotin biosynthesis genes. Research indicates that it has a more direct role in gene regulation compared to free biotin. In vitro studies utilizing DNA filter-binding techniques have shown that this compound has a significantly lower half-maximal binding concentration (K0.5) than biotin itself, emphasizing its potency as a regulatory molecule .

Data Table: Binding Affinities of Biotin and this compound

| Compound | K0.5 (nM) |

|---|---|

| Biotin | 1000 |

| This compound | 1.1 |

Enzyme Activity and Kinetics

This compound is an intermediate in the two-step reaction catalyzed by BPL, where it is formed from biotin and ATP before transferring biotin to target proteins. Kinetic studies have demonstrated the importance of this compound in understanding enzyme mechanisms and efficiency .

Kinetic Measurements Summary

| Reaction Step | Methodology | Observations |

|---|---|---|

| First Half Reaction (Adenylation) | Stopped-flow kinetics | Quenching fluorescence indicates rate |

| Second Half Reaction (Transfer) | Quench-flow techniques | Measurement of radiolabeled product |

Proximity Biotinylation Techniques

This compound is integral to proximity-dependent labeling techniques such as BioID and TurboID, which utilize modified BirA enzymes to label proteins within close proximity to a target protein. These methods leverage the reactivity of this compound to covalently attach biotin to lysine residues on nearby proteins, facilitating the study of protein-protein interactions in live cells .

Comparison of Proximity Biotinylation Techniques

| Technique | Enzyme Used | Efficiency | Application Areas |

|---|---|---|---|

| BioID | BirA* | Moderate | Protein interaction studies |

| TurboID | TurboID | High | Rapid labeling in cells |

| AirID | AirID | Highest | Precision in low ATP |

Therapeutic Implications

This compound has potential therapeutic applications due to its role in metabolic pathways. It is involved in carboxylation reactions essential for gluconeogenesis and fatty acid synthesis, making it a candidate for research into metabolic disorders .

Therapeutic Potential Summary

| Application Area | Mechanism |

|---|---|

| Metabolic Disorders | Cofactor for carboxylases |

| Antibacterial Activity | Exhibits activity against pathogens |

Eigenschaften

Molekularformel |

C20H28N7O9PS |

|---|---|

Molekulargewicht |

573.5 g/mol |

IUPAC-Name |

[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] 5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoate |

InChI |

InChI=1S/C20H28N7O9PS/c21-17-14-18(23-7-22-17)27(8-24-14)19-16(30)15(29)10(35-19)5-34-37(32,33)36-12(28)4-2-1-3-11-13-9(6-38-11)25-20(31)26-13/h7-11,13,15-16,19,29-30H,1-6H2,(H,32,33)(H2,21,22,23)(H2,25,26,31)/t9-,10+,11-,13-,15+,16+,19+/m0/s1 |

InChI-Schlüssel |

UTQCSTJVMLODHM-RHCAYAJFSA-N |

SMILES |

C1C2C(C(S1)CCCCC(=O)OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O)NC(=O)N2 |

Isomerische SMILES |

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)OP(=O)(O)OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C(N=CN=C54)N)O)O)NC(=O)N2 |

Kanonische SMILES |

C1C2C(C(S1)CCCCC(=O)OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O)NC(=O)N2 |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.